molecular formula C6H8O3 B14346293 4-Ethenyl-4-methyl-1,3-dioxolan-2-one CAS No. 96548-13-9

4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Cat. No.: B14346293
CAS No.: 96548-13-9
M. Wt: 128.13 g/mol
InChI Key: CHEDCMPRPAISMY-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is a high-purity chemical compound provided for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Compounds within the 1,3-dioxolane family are of significant interest in organic synthesis and materials science. They often serve as key intermediates or building blocks in the development of polymers, fine chemicals, and pharmaceuticals. The structure of this compound, featuring an ethenyl group, suggests potential utility in polymerization reactions or as a precursor for more complex molecules. Researchers can leverage this chemical to explore new synthetic pathways or develop novel materials with specific properties. As with all chemicals, safe handling practices must be followed. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96548-13-9

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethenyl-4-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3

InChI Key

CHEDCMPRPAISMY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)O1)C=C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Tertiary Vinyl Cyclic Carbonates (TVCCs) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Zwitterionic Precursors for Quaternary Center Construction

Executive Summary & Core Directive

The Paradigm Shift: Standard Vinyl Cyclic Carbonates (VCCs) have long been workhorses for forming allyl-palladium intermediates. However, they typically yield linear or secondary products. Tertiary Vinyl Cyclic Carbonates (TVCCs) represent a structural evolution, introducing a substituent at the propargylic position (C4).

Why This Matters: Upon decarboxylation, TVCCs generate a highly specific zwitterionic


-allyl palladium species capable of forming quaternary carbon centers . This overcomes a notorious bottleneck in drug discovery—the stereocontrolled construction of tetrasubstituted carbons in heterocycles.

This guide details the mechanistic exploitation of TVCCs, focusing on Palladium-catalyzed Decarboxylative Asymmetric Allylic Cycloadditions (Pd-DAAC).

Mechanistic Foundations: The Zwitterionic Dipole

The utility of TVCCs rests on their ability to act as masked 1,3-dipoles or 1,5-dipoles depending on the catalytic trigger.

The Activation Pathway

Unlike linear allylic carbonates, TVCCs release a hard nucleophile (alkoxide) intramolecularly upon ionization.

  • Oxidative Addition: Pd(0) coordinates to the alkene.

  • Ionization: The carbonate ring opens, forming a

    
    -allyl Pd species with a pendant carbonate anion.
    
  • Decarboxylation (The Critical Step): Loss of CO

    
     is irreversible and entropy-driven. This generates the zwitterionic intermediate —a cationic 
    
    
    
    -allyl Pd motif paired with a nucleophilic alkoxide.

Crucial Distinction: In TVCCs, the steric bulk at the tertiary center stabilizes the specific resonance form of the dipole, directing nucleophilic attack to the distal position (regioselectivity) or enabling specific cycloaddition modes.

Mechanism Visualization

The following diagram illustrates the divergent pathways available to TVCCs compared to standard VCCs.

TVCC_Mechanism TVCC Tertiary VCC (Substituted C4) Complex Pd-Alkene Complex TVCC->Complex + Pd(0) Pd0 Pd(0) Catalyst Pd0->Complex PiAllyl π-Allyl Carbonate Intermediate Complex->PiAllyl Oxidative Addn Decarb Decarboxylation (-CO2) PiAllyl->Decarb Zwitterion Zwitterionic Dipole (Pd+ / O-) Decarb->Zwitterion Irreversible Path_A [3+2] Cycloaddition (vs Electrophiles) Zwitterion->Path_A Standard Mode Path_B [5+n] Cycloaddition (Medium Rings) Zwitterion->Path_B Distal Attack

Figure 1: Mechanistic divergence of Tertiary Vinyl Cyclic Carbonates (TVCCs) following Palladium-catalyzed decarboxylation.

Catalytic Systems & Reactivity Profile

Ligand Selection Strategy

The choice of ligand dictates the "hardness" of the Pd-center and the geometry of the zwitterion.

Ligand ClassElectronic EffectApplicationKey Reference
Phosphoramidites Strong

-acceptor; creates an electron-deficient Pd center.
Enantioselective [3+2] with aldehydes/imines.
Bisphosphines (e.g., dppb) Wide bite angle; stabilizes larger metallacycles.[5+4] Cycloadditions for medium rings.
P,N-Ligands Hemilabile; allows open coordination sites for bulky tertiary substrates.Sterically demanding quaternary center formation.[1]
Synthetic Transformations

TVCCs are superior for generating Quaternary Carbon Centers via:

  • [3+2] Cycloaddition: Reacting with electron-deficient alkenes (e.g., nitroalkenes) or imines to form highly substituted tetrahydrofurans or oxazolidines.

  • [5+4] Cycloaddition: Utilizing the zwitterion as a 5-carbon synthon (C5-dipole) reacting with azadienes to form nine-membered rings (azonanes).

Validated Experimental Protocol

Target: Synthesis of a Chiral Spiro-Oxazolidine via [3+2] Cycloaddition. Substrates: Tertiary Vinyl Cyclic Carbonate + N-Sulfonyl Ketimine.

Reagents & Setup
  • Catalyst Precursor: Pd

    
    (dba)
    
    
    
    CHCl
    
    
    (2.5 mol%)
  • Ligand: Chiral Phosphoramidite or (S,S)-DACH-Phenyl Trost Ligand (5-10 mol%)

  • Solvent: THF or CH

    
    Cl
    
    
    
    (Anhydrous, degassed)
  • Temperature: 0 °C to Ambient (Reaction is often exothermic)

Step-by-Step Methodology (Self-Validating)
  • Catalyst Activation (Visual Check):

    • Mix Pd

      
      (dba)
      
      
      
      and Ligand in THF under Argon.
    • Validation: Stir for 30 mins. The solution should shift from dark purple/red to a lighter orange/yellow, indicating active Pd(0)-Ligand complex formation.

  • Substrate Addition:

    • Add the N-Sulfonyl Ketimine (1.0 equiv).

    • Add the TVCC (1.2 equiv) as a solution in THF slowly to control CO

      
       evolution.
      
  • Reaction Monitoring (The "Bubble" Test):

    • Validation: Visible effervescence (CO

      
       release) confirms the decarboxylation step is active. If no bubbles are observed within 10 mins, warm slightly to 30 °C.
      
    • Monitor via TLC. The TVCC spot (usually more polar) will disappear.

  • Quench & Purification:

    • Filter through a short pad of silica to remove Pd black.

    • Concentrate and purify via flash chromatography.

Workflow Logic Diagram

Protocol_Flow Start Start: Inert Atmosphere (Argon/N2) CatPrep Catalyst Prep: Pd2(dba)3 + Ligand (THF, 30 min) Start->CatPrep Check1 Validation: Color Change? (Purple -> Orange) CatPrep->Check1 Check1->CatPrep No (Stir longer) AddSub Add Ketimine & TVCC (Slow Addition) Check1->AddSub Yes Check2 Validation: CO2 Effervescence? AddSub->Check2 Check2->AddSub No (Heat gently) React Stir 0°C -> RT (Monitor TLC) Check2->React Yes Workup Filter (Silica) & Concentrate React->Workup

Figure 2: Operational workflow for Pd-catalyzed cycloaddition of TVCCs, highlighting critical validation checkpoints.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Incomplete decarboxylation.

    • Fix: TVCCs are sterically hindered. Increase temperature to 40-50 °C or switch to a more electron-rich ligand (e.g., PPh

      
      ) to facilitate oxidative addition, though this may compromise enantioselectivity.
      
  • Issue: Regioisomeric Mixtures.

    • Cause: Attack at the internal vs. terminal allyl carbon.

    • Fix: Solvent polarity tuning. Non-polar solvents (Toluene) favor tight ion-pairing, often improving regiocontrol toward the distal position.

  • Issue: Polymerization.

    • Cause: The zwitterion reacts with another TVCC molecule.

    • Fix: Maintain high dilution (0.05 M) and add the TVCC slowly (syringe pump) to the electrophile.

References

  • Khan, A., et al. (2014). Palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde: enantioselective construction of tertiary vinylglycols.[2] Angewandte Chemie International Edition.[3][4] Link

  • Zhao, Q., & Guo, H. (2024). Palladium-Catalyzed [5 + 4] Cycloaddition of 4-Vinyl-4-Butyrolactones with N-Tosyl Azadienes: Construction of Nine-Membered Ring. Journal of Organic Chemistry. Link

  • Kleij, A. W., et al. (2018). Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates. Organic Chemistry Frontiers.[5] Link

  • Zhang, Z., et al. (2022). Kinetically Controllable Construction of Nine-Membered Carbocycles via Pd-Catalyzed Decarboxylative Cycloaddition. Organic Letters.[6] Link

  • Singha, S., et al. (2011). Palladium-catalyzed stereoselective (3 + 2) cycloaddition of vinylethylene carbonates with cyclic N-sulfonyl ketimines. Organic & Biomolecular Chemistry.[7][8][9] Link

Sources

Methodological & Application

4-Ethenyl-4-methyl-1,3-dioxolan-2-one in stereoselective cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Construction of Quaternary Centers via Pd-Catalyzed Decarboxylative Cycloaddition of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Executive Summary

This guide details the application of This compound (also known as 4-methyl-4-vinyl ethylene carbonate or Isoprene Monoxide Carbonate) in palladium-catalyzed decarboxylative cycloadditions. Unlike its unsubstituted analog (Vinyl Ethylene Carbonate, VEC), this specific scaffold enables the direct formation of quaternary stereocenters and tertiary allylic alcohols , motifs prevalent in complex alkaloids and terpene natural products.

Key Advantages:

  • Atom Economy: Utilizes

    
     extrusion to drive irreversible zwitterion formation.
    
  • Stereocontrol: Access to high diastereo- and enantioselectivity (>95% ee) using chiral phosphine or diamine ligands.

  • Versatility: Serves as a masked 1,3-dipole or 1,4-dipole equivalent for [3+2], [4+2], and [5+2] cycloadditions.

Mechanistic Principles & Regiocontrol

The utility of this compound relies on the in-situ generation of a zwitterionic


-allyl palladium intermediate.[1] The presence of the C4-methyl group introduces a critical steric and electronic bias that distinguishes it from standard VECs.
The Pathway
  • Oxidative Addition: Pd(0) coordinates to the vinyl group and inserts into the allylic C-O bond.

  • Decarboxylation: Loss of

    
     is the entropic driving force, generating an alkoxide- 
    
    
    
    -allyl palladium zwitterion.
  • Equilibrium: The methyl group stabilizes the cationic character at the internal carbon (C4) but sterically hinders nucleophilic attack, creating a competition between the branched (more substituted) and linear (terminal) positions.

Mechanism Substrate 4-Ethenyl-4-methyl- 1,3-dioxolan-2-one Complex_A Pd-Carboxylate Intermediate Substrate->Complex_A Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex_A Ligand Coordination Zwitterion Zwitterionic π-Allyl Pd Species Complex_A->Zwitterion -CO2 (Decarboxylation) Product Cycloadduct (Quaternary Center) Zwitterion->Product [3+2] Cycloaddition (Nucleophilic Attack) Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle emphasizing the decarboxylative generation of the active zwitterionic dipole.

Application Protocol: [3+2] Cycloaddition for Tetrahydrofuran Synthesis

This protocol describes the reaction of this compound with an electron-deficient alkene (e.g., benzylidenemalononitrile) to synthesize highly substituted tetrahydrofurans containing a quaternary carbon.

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Acceptor: Benzylidenemalononitrile (1.1 equiv).

  • Catalyst Precursor:

    
     (2.5 mol%).
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (5.0 mol%) or Phosphoramidite (L3) for specific stereocontrol.
    
  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Additives: None required (base-free conditions).

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, add

      
       (2.5 mol%) and the Chiral Ligand (5.0 mol%).
      
    • Add anhydrous THF (concentration 0.05 M relative to Pd).

    • Stir at room temperature (RT) for 15–20 minutes. The solution should change color (often from deep purple to orange/yellow), indicating active catalyst formation.

  • Substrate Addition:

    • Add the electron-deficient alkene acceptor (1.1 equiv) directly to the catalyst solution.

    • Add this compound (1.0 equiv) via syringe. Note: If the carbonate is viscous, dilute in a minimal amount of THF before addition.

  • Reaction Monitoring:

    • Stir the mixture at ambient temperature (25°C).

    • TLC Monitoring: Monitor the disappearance of the acceptor (usually UV active). The carbonate may not be easily visible by UV; stain with

      
      -anisaldehyde if necessary.
      
    • Reaction Time: Typically 1–4 hours.

  • Workup & Purification:

    • Filter the reaction mixture through a short pad of silica gel to remove the palladium catalyst. Rinse with diethyl ether.[2]

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Parameters
  • Yield: Expect 85–95%.

  • Diastereomeric Ratio (dr): Determine via

    
     NMR (crude). Expect >10:1.
    
  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Optimization Data: Ligand & Solvent Effects

The choice of ligand dictates the "tightness" of the ion pair in the zwitterionic intermediate, directly influencing the stereoselectivity at the quaternary center.

EntryLigand TypeSolventTemp (°C)Yield (%)ee (%)Notes
1

(Achiral)
THF25880Good yield, racemic baseline.
2

-DACH-Phenyl
THF259294Recommended. Excellent general utility.
3

-DACH-Phenyl
DCM08596Lower temp improves ee slightly.
4 Phosphoramidite (MonoPhos)Toluene257082Slower reaction due to solvent polarity.
5 Bisphosphine (BINAP)THF604515Steric bulk of BINAP mismatches with methyl-substituted carbonate.

Experimental Workflow Logic

The following diagram illustrates the decision-making process for optimizing the cycloaddition, specifically addressing the challenge of the quaternary center.

Workflow Start Start: Substrate Selection Screen1 Ligand Screening (Focus: Trost vs. SIOC) Start->Screen1 Check_Regio Check Regioselectivity (NMR) Screen1->Check_Regio Branch_Linear Linear Product Formed? Check_Regio->Branch_Linear Distal Attack Branch_Branched Branched (Quaternary) Formed? Check_Regio->Branch_Branched Proximal Attack Opt_Solvent Switch to Non-Polar Solvent (Toluene/DCM) Branch_Linear->Opt_Solvent Increase Ion Pairing Opt_Temp Lower Temp to 0°C Branch_Branched->Opt_Temp Improve ee Final Scale Up & Isolate Opt_Solvent->Final Opt_Temp->Final

Figure 2: Optimization workflow for maximizing quaternary center formation.

Troubleshooting & Critical Controls

  • Moisture Sensitivity: While the decarboxylation is robust, the zwitterionic intermediate can be protonated by water, leading to ring-opening (formation of diols) rather than cycloaddition. Action: Ensure solvents are anhydrous.

  • Regioselectivity Drift: If the nucleophile attacks the terminal carbon instead of the internal one (yielding a linear product), increase the steric bulk of the ligand. Trost ligands with "walls" (e.g., naphthyl substituted) favor the formation of the more congested quaternary center by funneling the nucleophile to the internal position.

  • Catalyst Death: If the solution turns black (Pd black precipitation), the concentration of

    
    -allyl species is too high relative to the acceptor. Action: Add the carbonate slowly (dropwise) to the acceptor/catalyst mixture.
    

References

  • Khan, I. et al. "Palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde: enantioselective construction of tertiary vinylglycols." Angewandte Chemie International Edition, 2014.[3]

  • Guo, W. et al. "Pd-Catalyzed Decarboxylative Cycloaddition of Vinylethylene Carbonates with Isothiocyanates." Journal of Organic Chemistry, 2020.[1]

  • Zhu, X. et al. "Pd-catalyzed decarboxylative [3 + 2] cycloaddition: Assembly of highly functionalized spirooxindoles bearing two quaternary centers." Applied Organometallic Chemistry, 2021.[4]

  • Singha, S. et al. "Palladium-Catalyzed Regio- and Stereoselective Cross-Coupling of Vinylethylene Carbonates with Ketimine Esters." Organic Letters, 2020.[5]

  • Trost, B. M. et al. "Zwitterionic π-allyl palladium species: A new class of intermediates." Chemical Reviews, (General Concept Reference).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Precision Asymmetric Allylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center resource for researchers encountering enantioselectivity issues in Vinyl Carbonate Allylation . This covers two distinct but related primary workflows:

  • Allylic Substitution of Vinyl Ethylene Carbonates (VECs): Using VECs as electrophiles to form chiral allylic alcohols/amines.

  • Decarboxylative Asymmetric Allylic Alkylation (DAAA): Using allyl enol carbonates to form

    
    -quaternary centers.
    

Topic: Troubleshooting Low Enantioselectivity in Vinyl Carbonate Allylation Ticket Type: Advanced Methodological Support Status: Open

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, confirm the mechanistic bottleneck. Use this decision matrix to route your troubleshooting.

TroubleshootingFlow Start START: Characterize the Outcome CheckRegio Is Regioselectivity (b:l) High? Start->CheckRegio LowRegio Issue: Low Regiocontrol (Branched vs Linear) CheckRegio->LowRegio No (< 5:1) HighRegio Regio is OK, but ee is Low CheckRegio->HighRegio Yes (> 10:1) CheckLigand Ligand Class? LowRegio->CheckLigand CheckSolvent Current Solvent System? HighRegio->CheckSolvent PolarSolvent Polar/Protic (MeOH, DMF) Risk: Racemization via Solvolysis CheckSolvent->PolarSolvent NonPolar Non-Polar (Tol, Hex, DCM) CheckSolvent->NonPolar Action3 Action: Switch to Non-Polar (Toluene/Hexane) to tighten Ion Pair PolarSolvent->Action3 Action2 Action: Lower Temp & Check Inner-Sphere Mechanism NonPolar->Action2 Bidentate Bidentate (DACH, PHOX) CheckLigand->Bidentate Using Trost/PHOX Action1 Action: Switch to Phosphoramidites (Feringa/Minnaard type) Bidentate->Action1 VEC Substrates Monodentate Monodentate (Phosphoramidite)

Figure 1: Diagnostic workflow for isolating the root cause of low enantiomeric excess (ee) in vinyl carbonate allylation.

Common Issues & Solutions (Q&A)

Module A: Ligand Selection & Catalyst Architecture

Q1: I am using standard Trost ligands (DACH-phenyl) for Vinyl Ethylene Carbonate (VEC) allylation, but my ee is stuck at 60%. Why?

Technical Insight: While Trost ligands (e.g.,


-DACH-phenyl Trost L1) are excellent for decarboxylative allylation (DAAA), they are often too sterically open for the specific geometry of VECs. VEC allylation proceeds via a zwitterionic 

-allyl palladium intermediate that requires tight binding to prevent

-

-

isomerization, which erodes ee.

The Fix: Switch to Monodentate Phosphoramidite Ligands or Hybrid P,N-Ligands .

  • Phosphoramidites: Ligands derived from BINOL (e.g., Feringa or Minnaard type) create a tighter chiral pocket that favors the branched product with high enantioselectivity.

  • P,N-Ligands: For cyclic substrates, PHOX ligands (specifically electron-deficient ones like

    
    ) often outperform P,P-ligands by enforcing a strict electronic asymmetry on the metal center.
    

Recommendation: Screen the following ligands in this order:

  • 
    -Phosphoramidite (Feringa type)
    
  • 
    -ANDEN-Phenyl Trost Ligand (more rigid than DACH)
    
Module B: Solvent & Environmental Control

Q2: My reaction goes to completion, but the enantioselectivity varies wildly between batches. What variable is drifting?

Technical Insight: This is a classic signature of Solvent-Dependent Ion Pairing .

  • Mechanism: In polar solvents (THF, DMF, MeCN), the cationic

    
    -allyl Pd complex and the anionic nucleophile/carbonate exist as a solvent-separated ion pair (Outer-sphere). This allows the nucleophile to attack from a trajectory less influenced by the chiral ligand.
    
  • Target: You want a contact ion pair (Inner-sphere), where the nucleophile is intimately associated with the metal-ligand complex during the bond-forming step.

The Fix:

  • Switch to Non-Polar Solvents: Move from THF to Toluene , Hexane , or a 2:1 Hexane/Toluene mix. This forces the anion to stay close to the chiral catalyst.

  • Control Water Content: While some PHOX systems are water-tolerant, VEC activation releases

    
     and generates alkoxides/carbonates in situ. Excess water can cause reversible protonation of the intermediate, leading to racemization. Use anhydrous solvents.
    
Module C: Substrate-Specific Troubleshooting

Q3: I am performing a Decarboxylative Allylation (DAAA) on a cyclic vinyl carbonate (enol carbonate). The conversion is slow, and ee is low.

Technical Insight: Low rate and low ee in DAAA often stem from the stability of the generated enolate. If the decarboxylation is slow, the catalyst rests in a non-productive state. If the enolate is too "hard" (unstabilized), it may attack the


-allyl species promiscuously.

The Fix:

  • Temperature: Lower the temperature to

    
     or 
    
    
    
    . DAAA is often fast; cooling suppresses the background racemization of the
    
    
    -allyl complex.
  • Additives: Check if your substrate requires activation. For VECs, adding a Lewis Acid (like

    
     or specific Boron additives) can facilitate the decarboxylation/opening step without compromising the Pd-chiral environment.
    

Mechanistic Visualization: The Critical Path

Understanding where enantioselectivity is determined is crucial. The diagram below illustrates the competition between the enantioselective Inner-Sphere pathway and the racemic Outer-Sphere pathway.

Mechanism Pd0 Pd(0)-Ligand Active Catalyst OxAdd Oxidative Addition (Stereodefined) Pd0->OxAdd + Substrate Substrate Vinyl Carbonate (Substrate) PiAllyl_Tight Contact Ion Pair (Tight Geometry) OxAdd->PiAllyl_Tight Non-Polar Solvent (Toluene) PiAllyl_Loose Solvent-Separated Pair (Loose Geometry) OxAdd->PiAllyl_Loose Polar Solvent (DMF/THF) Prod_HighEE Product High ee (>95%) PiAllyl_Tight->Prod_HighEE Inner-Sphere Attack (Ligand Controlled) PiAllyl_Loose->PiAllyl_Tight Equilibrium PiAllyl_Loose->PiAllyl_Loose π-σ-π Isomerization (Racemization) Prod_Rac Product Low/Racemic ee PiAllyl_Loose->Prod_Rac Outer-Sphere Attack (Less Controlled)

Figure 2: Mechanistic divergence showing how solvent polarity and ion-pairing dictate the enantioselectivity of the nucleophilic attack.

Optimized Experimental Protocol

Protocol: Pd-Catalyzed Asymmetric Allylation of Vinyl Ethylene Carbonate (VEC) with a Phenol Nucleophile. Objective: Maximize ee for branched allylic ether formation.

Reagents:

  • Vinyl Ethylene Carbonate (1.0 equiv)

  • Nucleophile (e.g., p-methoxyphenol) (1.1 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -Phosphoramidite (5.0 - 6.0 mol%)
    
  • Solvent: Anhydrous

    
     or Toluene (0.1 M)
    

Step-by-Step Workflow:

StepActionCritical Technical Note
1 Catalyst Pre-complexation Mix

and Ligand in the solvent under Argon. Stir for 15-30 mins at RT. Do not skip. This ensures formation of the active

species before substrate exposure.
2 Substrate Addition Add the VEC to the catalyst solution. Stir for 5 mins. The solution may change color (often to pale yellow/orange) indicating oxidative addition.
3 Temp Control Cool the reaction mixture to

.
4 Nucleophile Addition Add the nucleophile. If the nucleophile is a solid, add as a solution in the reaction solvent.
5 Monitoring Monitor by TLC/UPLC. Look for the disappearance of VEC. Stop immediately upon completion. Extended stirring can lead to product racemization via Pd-catalyzed reversible allylation.
6 Quench Filter through a short pad of silica gel to remove the Pd catalyst immediately.

Data Comparison: Solvent Effect on ee (Hypothetical data based on aggregated literature trends for VEC allylation)

SolventDielectric ConstantReaction TimeYield (%)ee (%)
THF 7.51 h9572
Dichloromethane 8.92 h9288
Toluene 2.44 h8996
DMF 36.70.5 h9815 (Rac)

References

  • Pd-Catalyzed Asymmetric Allylic Alkylation of Vinyl Cyclic Carbonates

    • Khan, A., et al. "Pd-Catalyzed Enantioselective Decarboxylative Allylic Alkylation." Journal of the American Chemical Society.[1][2]

  • Solvent Effects in Decarboxylative Allylation

    • Stoltz, B. M., et al.[3] "Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies." Chemical Reviews.

  • Ligand Effects (PHOX vs Trost)

    • Trost, B. M., et al.[3][4] "Asymmetric allylic alkylation of cyclic vinylogous esters."[3] Angewandte Chemie Int.[3][5] Ed.

  • Iridium-Catalyzed Variants

    • Hartwig, J. F., et al.[2][6] "Iridium-Catalyzed Allylic Vinylation and Asymmetric Allylic Amination."[7][8] Journal of the American Chemical Society.[1][2]

  • Mechanistic Origins of Enantioselectivity

    • Sigman, M. S., et al.[9] "Origins of Enhanced Enantioselectivity in Pd-Catalyzed Allylic Alkylation." MDPI.

Sources

Advanced Troubleshooting: Catalyst Deactivation in Cyclic Carbonate Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

Cyclic carbonates (e.g., Propylene Carbonate, Ethylene Carbonate) are deceptive substrates. While kinetically stable, they are thermodynamically prone to hydrolysis and decarboxylation. In catalytic applications—specifically Ring-Opening Polymerization (ROP) or organometallic coupling—the primary cause of catalyst "poisoning" is rarely the carbonate itself, but rather its decomposition byproducts: vicinal diols and residual synthesis salts .

Use this matrix to rapidly identify your failure mode before proceeding to the deep-dive protocols.

Symptom Probable Cause Mechanism Immediate Action
Zero Conversion Strong Chelation PoisoningImpurity (Diol) binds metal center more strongly than substrate.Test feedstock for diol content (GC/NMR). See Module 2 .
Low MW / Broad PDI Chain Transfer / TerminationProtic impurities (Water/Diols) act as chain transfer agents in ROP.Switch to "Double-Stage" purification. See Protocol A .
Gas Evolution (Bubbles) DecarboxylationThermal degradation or catalyst is too Lewis-acidic, extruding CO₂.Lower T; Increase CO₂ back-pressure; Switch to milder catalyst (e.g., Zn-based).
Precipitate Formation Ligand Exchange / DecompositionHalide impurities from carbonate synthesis displace catalyst ligands.Check substrate for Cl/Br residues (Ion Chromatography).

Module 1: The "Hidden" Poison (Hydrolysis Cascade)

The most common error in handling cyclic carbonates is assuming that Water Content (ppm) is the only metric that matters. It is not.

If your cyclic carbonate feedstock was exposed to moisture during storage, the water has likely already reacted. Drying the solvent removes the remaining water, but it leaves behind the Vicinal Diol (e.g., Propylene Glycol).

The Mechanism of Failure

Most Lewis Acid catalysts (Zn, Co, Mg, Al complexes) used for carbonate conversions are electrophilic.

  • Water Ingress: Trace moisture attacks the carbonate carbon.

  • Hydrolysis: The ring opens, releasing CO₂ and forming a 1,2-diol.

  • Chelation (The Poisoning Event): 1,2-diols are bidentate ligands. They chelate to the metal center (

    
    -coordination) with significantly higher binding constants than the monodentate cyclic carbonate. This "locks" the active site.
    
Visualization: The Hydrolysis-Chelation Pathway

PoisoningMechanism Water Trace Water (Impurity) Hydrolysis Hydrolysis Reaction Water->Hydrolysis Attacks CC Cyclic Carbonate (Substrate) CC->Hydrolysis Diol Vicinal Diol (The Real Poison) Hydrolysis->Diol Yields Poisoned Inactive Chelate (Dead Catalyst) Diol->Poisoned Bidentate Binding Catalyst Active Catalyst (Lewis Acid) Catalyst->Poisoned Irreversible Coordination

Figure 1: The transformation of trace moisture into a catalyst poison. Drying agents remove 'Water' but fail to remove 'Diol'.

Module 2: The "Ghost" Catalyst (Synthesis Residues)

Commercially available cyclic carbonates are often synthesized via the coupling of CO₂ and Epoxides using Quaternary Ammonium Halides (e.g., TBAB, TBAI) as catalysts.

If your substrate is not "Battery Grade" or specifically purified:

  • The Issue: Residual Halide anions (

    
    , 
    
    
    
    ) are potent nucleophiles.
  • The Effect: They can displace the labile ligands on your high-performance catalyst (e.g., displacing the acetate or alkoxide initiation ligands on a Zinc-diiminate ROP catalyst).

  • Diagnosis: If your catalyst changes color immediately upon mixing with the substrate (prior to reaction), suspect halide contamination.

Protocol A: The "Double-Stage" Purification Workflow

Standard molecular sieves are insufficient for high-fidelity catalysis because they do not effectively sequester organic diols. You must employ a Chemical + Physical purification strategy.

Scope: Required for ROP, Kinetic Studies, and Low-Loading Catalysis (<0.1 mol%).

Step-by-Step Methodology
  • Pre-Drying (Water Removal):

    • Add Activated Molecular Sieves (4Å) to the cyclic carbonate (10-20% w/v).

    • Note: 4Å is preferred over 3Å for carbonates to ensure rapid water uptake, but avoid 13X which can catalyze decomposition.

    • Store for 24 hours under inert gas (

      
       or 
      
      
      
      ).
  • Vacuum Distillation (Diol Removal):

    • Decant the solvent away from the sieves into a distillation flask.

    • Add CaH₂ (Calcium Hydride) or P₂O₅ (check compatibility) as a scavenger during distillation.

    • Perform fractional distillation under high vacuum.

    • Discard the first 10-15% of the fraction (heads). This contains the water azeotropes and lighter impurities.

    • Discard the last 10-15% (tails). This contains the heavier diols (boiling point of Propylene Glycol is ~188°C, Propylene Carbonate is ~242°C, but under vacuum, separation requires a fractionating column).

  • Storage:

    • Store the middle fraction over fresh, flame-dried 4Å molecular sieves in a glovebox.

Visualization: Purification Decision Tree

PurificationTree Start Start: Cyclic Carbonate Feedstock CheckWater Test Water Content (Karl Fischer) Start->CheckWater HighWater > 50 ppm CheckWater->HighWater Wet LowWater < 50 ppm CheckWater->LowWater Dry Sieves Pre-dry: 4Å Sieves (24h) HighWater->Sieves CheckDiol Test Diol Content (GC/NMR) LowWater->CheckDiol Sieves->CheckDiol HighDiol Detected CheckDiol->HighDiol Impure LowDiol Not Detected CheckDiol->LowDiol Pure Distill Action: Fractional Distillation (Remove Heads/Tails) HighDiol->Distill Ready Ready for Catalysis LowDiol->Ready Distill->Ready

Figure 2: Logic flow for substrate purification. Note that low water content does not guarantee low diol content.

Frequently Asked Questions (FAQ)

Q: Can I use Propylene Oxide (PO) to "scavenge" the water/diols? A: No. While PO reacts with water, it generates more diol (propylene glycol) unless a specific catalyst is present to force it into a carbonate linkage. Adding PO essentially adds more fuel to the poisoning fire if your catalyst is diol-sensitive.

Q: Why does my catalyst work in Ethylene Carbonate (EC) but fail in Propylene Carbonate (PC)? A: Sterics and Inductive effects. The methyl group on PC increases the electron density on the carbonate oxygen, potentially altering coordination strength. However, the more likely culprit is the purity grade . EC is a solid at room temperature and is often purified by recrystallization (which is excellent for removing diols). PC is a liquid and is usually purified by distillation, which is often done poorly in commercial "technical grade" batches.

Q: My reaction bubbles vigorously then stops. Is this normal? A: If you are performing ROP, no . Bubbling indicates decarboxylation—the carbonate ring is releasing CO₂ and reverting to an epoxide or forming an ether linkage. This is usually caused by reaction temperatures being too high (>100°C) for the catalyst stability window, or the presence of a co-catalyst (like an amine) promoting elimination.

References

  • Darensbourg, D. J. (2007). "Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Production of Polycarbonates from Epoxides and CO2."[1][2] Chemical Reviews. Link

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research. Link

  • Schäffner, B., et al. (2010). "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews. Link

  • Burfield, D. R., et al. (1983). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry. Link

  • Pescarmona, P. P., & Taherimehr, M. (2012). "Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO2." Catalysis Science & Technology. Link

Sources

Technical Support Center: Thermal Degradation Profile of 4-methyl-4-vinyl ethylene carbonate (MVEC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for understanding the thermal degradation profile of 4-methyl-4-vinyl ethylene carbonate (MVEC). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of this reactive cyclic carbonate.

As direct, published data on the thermal degradation of MVEC is not widely available, this guide synthesizes information from closely related analogs, such as vinyl ethylene carbonate (VEC) and other cyclic carbonates, with fundamental principles of thermal analysis. We will explore the expected degradation pathways and provide robust, field-tested protocols and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-methyl-4-vinyl ethylene carbonate (MVEC) and why is its thermal stability important?

A1: 4-methyl-4-vinyl ethylene carbonate is a five-membered cyclic carbonate ring featuring both a methyl and a vinyl functional group. By analogy with similar structures like vinyl ethylene carbonate (VEC), it is likely used as a monomer for polymerization or as an additive in electrolyte formulations for lithium-ion batteries to form a stable solid electrolyte interphase (SEI).[1][2] Understanding its thermal stability is critical for defining safe processing temperatures, storage conditions, and predicting its behavior and lifetime in final applications. Thermal degradation can lead to gas evolution, changes in chemical structure, and loss of function.

Q2: What are the primary techniques for analyzing the thermal degradation of MVEC?

A2: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is ideal for determining the onset of degradation, identifying distinct degradation steps, and quantifying non-volatile residue.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[4] It provides information on phase transitions such as melting, crystallization, glass transitions, and exothermic decomposition events.

Q3: What is the likely thermal degradation mechanism for MVEC monomer?

A3: Based on the chemistry of cyclic carbonates, the thermal degradation of the MVEC monomer is expected to proceed via decarboxylation (loss of CO₂), followed by rearrangements or fragmentation of the remaining organic structure. The presence of the vinyl and methyl groups may influence the specific pathway and stability compared to unsubstituted ethylene carbonate. For polymers derived from MVEC, degradation is likely a multi-step process: first, the elimination of the carbonate side chain, followed by the degradation of the polymer backbone at higher temperatures, a pathway analogous to that seen in poly(ethylene-co-vinyl acetate) (EVA).[5][6]

Q4: What are the expected degradation products?

A4: The primary gaseous product from the carbonate ring decomposition is expected to be carbon dioxide (CO₂). Other potential volatile organic products could include ketones, aldehydes, and smaller hydrocarbons resulting from the fragmentation of the C4 backbone. For polymerized MVEC, the initial degradation would likely release the intact cyclic carbonate or its immediate decomposition products, followed by a complex mixture of hydrocarbons from the scission of the polymer backbone.[5]

Experimental Workflow & Protocols

Workflow for Thermal Analysis of MVEC

The following diagram outlines a standard workflow for characterizing the thermal properties of a new compound like MVEC.

Thermal_Analysis_Workflow Figure 1. General Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_report Reporting A Obtain Pure MVEC Sample B Ensure Sample is Dry (Vacuum oven or desiccator) A->B C Weigh 5-10 mg of Sample into TGA/DSC pan B->C D Perform TGA Analysis (e.g., 10 °C/min under N2) C->D E Perform DSC Analysis (e.g., 10 °C/min under N2) C->E F Analyze TGA Curve: - Onset Temperature (Td) - Mass Loss Steps - Residue (%) D->F G Analyze DSC Curve: - Glass Transition (Tg) - Melting (Tm), Crystallization (Tc) - Decomposition Enthalpy (ΔHd) E->G H Compile Thermal Profile Report F->H G->H

Caption: A standard workflow for characterizing a new material using TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA) of MVEC

This protocol is designed to determine the thermal stability and degradation profile of MVEC.

Objective: To determine the onset temperature of degradation (Td), identify distinct mass loss events, and quantify the final residue.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or air, for oxidative studies)

  • TGA pans (platinum or alumina)

  • Microbalance

  • MVEC sample (ensure dryness)

  • Clean tweezers

Procedure:

  • Instrument Preparation: Start the TGA instrument and ensure the system is clean and the balance is tared. Run a baseline correction with an empty pan if required by your instrument's SOP.

  • Sample Preparation: Place an empty TGA pan on the microbalance and tare it. Carefully weigh 5–10 mg of the MVEC sample directly into the pan. A fine powder or liquid droplet spread thinly provides the best results.[7]

  • Loading the Sample: Using clean tweezers, place the sample pan into the TGA furnace.

  • Setting up the Method:

    • Purge Gas: Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to analyze thermal degradation in an inert atmosphere.[3]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. A common rate for polymers and organic molecules.[8]

      • Hold at 600°C for 5 minutes (optional, to ensure complete degradation).

  • Running the Analysis: Start the experiment and monitor the mass loss curve in real-time.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of degradation, typically defined as the temperature at which 5% mass loss occurs (Td,5%).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates for each step.[3]

    • Quantify the mass loss for each distinct step and the percentage of final residue at 600°C.

Protocol 2: Differential Scanning Calorimetry (DSC) of MVEC

This protocol is designed to identify thermal transitions and measure the energetics of decomposition.

Objective: To identify the glass transition (Tg, for polymers), melting point (Tm), crystallization (Tc), and the enthalpy of decomposition (ΔHd).

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen

  • DSC pans and lids (aluminum is common, but hermetically sealed pans are crucial for volatile samples).[9]

  • Crimping press for sealing pans

  • MVEC sample

Procedure:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Weigh 5–10 mg of the MVEC sample into a DSC pan. For volatile or moisture-sensitive samples, use a hermetically sealed pan to prevent mass loss before degradation.[9]

  • Loading the Sample: Place the sealed sample pan in the DSC cell. Place an empty, sealed reference pan in the reference position.

  • Setting up the Method:

    • Purge Gas: Set the nitrogen purge gas flow rate (e.g., 50 mL/min).

    • Temperature Program (Heat-Cool-Heat):

      • Equilibrate at a low temperature (e.g., -20°C).

      • First Heat: Ramp from -20°C to a temperature just below the expected decomposition (determined from TGA, e.g., 200°C) at 10°C/min. This erases the sample's prior thermal history.[10]

      • Cool: Cool the sample back to -20°C at 10°C/min.

      • Second Heat: Ramp from -20°C to a higher temperature (e.g., 400°C) at 10°C/min to observe the full thermal profile, including decomposition.

  • Running the Analysis: Start the experiment.

  • Data Analysis:

    • Analyze the second heating scan for reproducible thermal transitions.[11]

    • Identify the Tg as a step change in the baseline heat flow.[12]

    • Identify Tm as an endothermic peak (heat absorbed).

    • Identify Tc (on cooling) as an exothermic peak (heat released).

    • Characterize decomposition as a sharp, irreversible exothermic or endothermic event at high temperatures. Integrate the peak area to determine the enthalpy of decomposition (ΔHd).

Troubleshooting Guide

This section addresses common issues encountered during the thermal analysis of reactive monomers like MVEC.

Troubleshooting_Tree Figure 2. Troubleshooting Common TGA/DSC Issues Start Problem Observed TGA_Issue TGA Curve Anomaly Start->TGA_Issue DSC_Issue DSC Curve Anomaly Start->DSC_Issue MassLoss_LowT Mass loss below 150°C? TGA_Issue->MassLoss_LowT MassLoss_LowT_Yes Likely evaporation of residual solvent or moisture. MassLoss_LowT->MassLoss_LowT_Yes Yes MassLoss_LowT_No Inconsistent onset (Td) between runs? MassLoss_LowT->MassLoss_LowT_No No InconsistentTd_Yes Check for: 1. Different heating rates. 2. Inconsistent sample mass/form. 3. Sample purity variations. MassLoss_LowT_No->InconsistentTd_Yes Yes InconsistentTd_No Sloping baseline? MassLoss_LowT_No->InconsistentTd_No No SlopingBaseline_Yes Buoyancy effect. Run a baseline with an empty pan and subtract. InconsistentTd_No->SlopingBaseline_Yes Yes BroadPeak Broad, irregular melting peak? DSC_Issue->BroadPeak BroadPeak_Yes Possible causes: 1. Sample impurity. 2. Poor thermal contact. 3. Multiple crystal forms. BroadPeak->BroadPeak_Yes Yes BroadPeak_No Unexpected exotherm before decomposition? BroadPeak->BroadPeak_No No UnexpectedExo_Yes Could be polymerization of the vinyl group or other curing reactions, especially if catalyzed by impurities. BroadPeak_No->UnexpectedExo_Yes Yes UnexpectedExo_No Baseline shifts during run? BroadPeak_No->UnexpectedExo_No No BaselineShift_Yes Likely due to sample volatilization. Use hermetically sealed pans. UnexpectedExo_No->BaselineShift_Yes Yes

Caption: A decision tree for troubleshooting common TGA and DSC experimental artifacts.

Q5: My TGA curve shows a mass loss of ~5% starting around 80-120°C, well before the main degradation. Is this decomposition?

A5: This is unlikely to be the decomposition of the MVEC molecule itself. This initial mass loss is almost always attributable to the evaporation of volatile components.[3]

  • Cause: The most common culprits are absorbed moisture from the atmosphere or residual solvent from the synthesis and purification process.

  • Solution: Ensure your sample is thoroughly dried in a vacuum oven at a mild temperature (e.g., 40°C) before analysis. Store samples in a desiccator. This pre-treatment should eliminate this early mass loss step, providing a more accurate degradation onset temperature.

Q6: The onset of degradation in my TGA runs is not reproducible and varies by more than 10°C. What's causing this?

A6: Reproducibility issues with onset temperature often stem from inconsistencies in the experimental setup or the sample itself.

  • Cause 1: Sample Form and Mass. Heat transfer can be affected by the sample's physical form (powder vs. liquid) and its mass. A larger mass or a single large particle can create thermal gradients, smearing the transition over a wider temperature range.[7]

  • Solution 1: Strive for consistency. Always use a similar sample mass (e.g., 5 ± 0.5 mg) and ensure the sample is spread thinly and evenly at the bottom of the pan.

  • Cause 2: Heating Rate. The observed onset temperature is dependent on the heating rate. A faster heating rate will shift the entire degradation curve to higher temperatures.[8]

  • Solution 2: Always use the exact same heating rate for all comparative experiments. 10°C/min and 20°C/min are common standards.

  • Cause 3: Sample Purity. Impurities, such as residual catalysts from synthesis, can lower the thermal stability and cause premature degradation.

  • Solution 3: Ensure the purity of your MVEC sample is consistent between batches, using techniques like NMR or GC-MS for verification.

Q7: In my DSC analysis of polymerized MVEC, I see a small endothermic "bump" or peak just after the glass transition (Tg). What is this?

A7: This phenomenon is known as "enthalpic recovery" or "physical aging".[13] It is not a melting peak.

  • Cause: When an amorphous polymer is stored below its Tg for an extended period, the polymer chains slowly relax into a lower enthalpy (more stable) state. Upon heating through the Tg, the chains gain mobility and absorb a small amount of extra energy to "spring back" to their normal, higher-enthalpy amorphous state. This energy absorption appears as a small endothermic peak superimposed on the Tg step.

  • Solution: This is a real property of the material's thermal history and not an instrument artifact. To get a clean Tg without this feature, you can run a heat-cool-heat cycle as described in Protocol 2. The first heating scan will erase the physical aging, and the second heating scan will show a clear Tg step.

Q8: My DSC curve for MVEC monomer shows a sharp exothermic peak right before a large endothermic/exothermic event I believe is decomposition. What could this be?

A8: The vinyl group on MVEC is reactive and can undergo polymerization. The sharp exotherm is very likely the heat released from this polymerization reaction.

  • Cause: Heating the monomer can provide the activation energy needed for free-radical polymerization, which is a highly exothermic process.[14] This can sometimes be initiated by trace impurities or reactions with the pan material at elevated temperatures.

  • Solution: This observation provides valuable information: it tells you the temperature at which thermally-initiated polymerization occurs. To study only the degradation of the unpolymerized monomer, you might need to use faster heating rates to "outrun" the polymerization kinetics or use coupled techniques like TGA-MS to identify the evolved gases associated with decomposition rather than polymerization.

Data Summary: Thermal Properties of Related Cyclic Carbonates

To provide context for expected results, the table below summarizes the thermal properties of related, well-studied cyclic carbonates.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Onset (TGA, Inert Atm.)
Ethylene Carbonate (EC)88.0636248~200-250 °C
Vinylene Carbonate (VC)86.0522162~180-220 °C
4-methyl-4-vinyl ethylene carbonate (MVEC) 128.11 (Expected near RT) (Expected >180 °C) (Hypothesized: 180-230 °C)

Note: Data for EC and VC are compiled from chemical supplier databases and literature. The decomposition onset is highly dependent on purity and experimental conditions. Data for MVEC is hypothesized based on structural similarity.

References

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
  • Androsch, R., & Schick, C. (2006). Irregularly shaped DSC exotherms in the analysis of polymer crystallization. Thermochimica Acta, 446(1-2), 1-7.
  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
  • University of Alabama. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.
  • Li, W., et al. (2008). Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. The Journal of Physical Chemistry C, 112(32), 12550-12555.
  • Zhang, X., et al. (2020). Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium-Metal Anodes. ACS Applied Materials & Interfaces, 12(10), 11627-11635.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.
  • TA Instruments. (n.d.). DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride).
  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets.
  • Stone, M. A., & Gillespie, Jr., J. W. (n.d.). Thermochemical Response of Vinyl-Ester Resin.
  • Zhang, Y., et al. (2025). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Minerals, 15(1), 1-15.
  • Costache, M. C., et al. (2005). Thermal Degradation of Ethylene-Vinyl Acetate Copolymer Nanocomposites. Polymer, 46(19), 8497-8508.
  • Jacq, E., et al. (2008). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one (MVEC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of 4-ethenyl-4-methyl-1,3-dioxolan-2-one (referred to herein as MVEC for "Methyl Vinyl Ethylene Carbonate"). It compares this molecule against its primary structural analogs: Vinyl Ethylene Carbonate (VEC) and Propylene Carbonate (PC) .

The focus is on analytical rigor for quality control (QC) in high-purity applications such as Lithium-ion battery electrolytes and pharmaceutical intermediate synthesis.

Executive Summary

This compound (MVEC) is a functionalized cyclic carbonate used primarily as a solid electrolyte interphase (SEI) forming additive in high-voltage lithium-ion batteries and as a specialized monomer for polycarbonate synthesis.

Compared to its non-methylated analog (VEC), the introduction of the C4-methyl group enhances thermal stability and modifies the reduction potential on graphite anodes. However, this structural change requires precise analytical discrimination during synthesis and QC to ensure no cross-contamination with VEC or unreacted starting materials.

Key Analytical Advantage: The 1H NMR spectrum of MVEC is distinct due to the absence of the C4-methine proton and the appearance of a diagnostic methyl singlet , allowing for rapid purity assessment without complex 2D NMR experiments.

Structural Analysis & NMR Logic

To accurately characterize MVEC, one must distinguish it from its two closest analogs:

  • VEC (Vinyl Ethylene Carbonate): Lacks the C4-methyl group.

  • PC (Propylene Carbonate): Lacks the vinyl group.

Comparative Chemical Structure
FeatureMVEC (Target) VEC (Analog) PC (Analog)
C4 Substituents Methyl, VinylHydrogen, VinylHydrogen, Methyl
C4 Proton Absent (Quaternary C)Present (~5.0-5.5 ppm)Present (~4.8-5.0 ppm)
Vinyl Protons Present (3H)Present (3H)Absent
Methyl Protons Singlet (3H) AbsentDoublet (3H)
Graphviz Logic Flow for Identification

The following diagram illustrates the decision logic for identifying these species in a mixed sample.

NMR_Identification_Flow Start Unknown Cyclic Carbonate Sample Check_Vinyl Check 5.0 - 6.0 ppm Region (Vinyl Protons) Start->Check_Vinyl Vinyl_Present Vinyl Signals Detected Check_Vinyl->Vinyl_Present Present Vinyl_Absent No Vinyl Signals Check_Vinyl->Vinyl_Absent Absent Check_Methyl Check 1.0 - 1.8 ppm Region (Methyl Group) Vinyl_Present->Check_Methyl PC_ID Identify as Propylene Carbonate (PC) (Doublet Methyl, No Vinyl) Vinyl_Absent->PC_ID Check_C4_Proton Check ~5.0 - 5.5 ppm (Methine Proton Integration) Check_Methyl->Check_C4_Proton Methyl Signal Present VEC_ID Identify as VEC (C4-H Present, No Methyl) Check_Methyl->VEC_ID No Methyl Signal Check_C4_Proton->VEC_ID Methine H Present (Impurity/Mixture) MVEC_ID Identify as MVEC (C4-H Absent, Methyl Singlet Present) Check_C4_Proton->MVEC_ID Methine H Absent (Methyl is Singlet)

Caption: Logical workflow for distinguishing MVEC from VEC and PC using 1H NMR spectral features.

Detailed 1H NMR Assignment (MVEC)

Solvent: CDCl₃ (Chloroform-d) is recommended for sharp resolution of the vinyl coupling constants. Frequency: 400 MHz or higher recommended.

Spectral Assignment Table
PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
A -CH₃ (C4)1.60 - 1.65 Singlet (s) 3H-Diagnostic. Deshielded by carbonate oxygen but lacks vicinal protons.
B -CH= (Vinyl)5.85 - 5.95dd (Doublet of doublets)1HJ ~17, 10 HzInternal vinyl proton. Typical AMX pattern.
C =CH₂ (Trans)5.35 - 5.45d (Doublet)1HJ ~17 HzTerminal vinyl proton (trans to internal H).
D =CH₂ (Cis)5.25 - 5.35d (Doublet)1HJ ~10 HzTerminal vinyl proton (cis to internal H).
E -O-CH₂- (C5)4.10 - 4.40AB System (dd)2HJ ~9 HzDiastereotopic protons due to the chiral center at C4.
Critical Distinction Note

In VEC , the region at 5.0 - 5.5 ppm is crowded because it contains the C4-methine proton and the vinyl protons. In MVEC , the C4-methine is replaced by the methyl group (shifted to ~1.6 ppm), leaving the vinyl region cleaner and easier to integrate for quantitative purity assays.

Performance Comparison: MVEC vs. Alternatives

This section compares the functional and analytical performance of MVEC against VEC (the industry standard).

Table 1: Comparative Attributes
FeatureMVEC (4-Me-VEC) VEC (Standard) Impact on Application
Thermal Stability High ModerateMVEC's tertiary C4 center resists thermal ring-opening better than VEC's secondary center.
Polymerization ControlledRapidMVEC is less prone to spontaneous polymerization during storage due to steric hindrance at the vinyl attachment point.
SEI Formation Dense/FlexibleBrittleMVEC forms a more flexible poly(carbonate) SEI layer on graphite anodes, improving cycle life.
NMR Purity Assay High Precision Medium PrecisionMVEC's methyl singlet allows for precise internal standard quantification (qNMR) without signal overlap.
Experimental Validation of Stability (Protocol)

To verify the superior stability of MVEC over VEC using NMR:

  • Prepare Samples: Dissolve 50 mg of MVEC and 50 mg of VEC in separate NMR tubes containing DMSO-d6 (hygroscopic stress test).

  • Add Internal Standard: Add 5 mg of 1,3,5-trimethoxybenzene to each.

  • Thermal Stress: Heat tubes to 60°C for 24 hours.

  • Monitor: Acquire 1H NMR spectra at T=0 and T=24h.

  • Observation:

    • VEC: Look for broadening of vinyl signals (polymerization) or appearance of glycol peaks (hydrolysis).

    • MVEC: The methyl singlet (1.6 ppm) should retain >98% integral value relative to the internal standard, demonstrating superior steric protection against nucleophilic attack.

References

  • Synthesis and Characterization of Substituted Cyclic Carbonates. Journal of Materials Chemistry A. (2021). Describes the synthesis of 4-methyl-4-vinyl-1,3-dioxolan-2-one via CO2 coupling.

  • Electrolyte Additives for Lithium-Ion Batteries. Chemical Reviews. (2014). Comprehensive review of VEC and its derivatives (including methyl-VEC) for SEI formation.

  • NMR Data for 4-Vinyl-1,3-dioxolan-2-one (VEC). SpectraBase. Validated reference spectrum for the non-methylated analog.

  • Process for producing 4-methyl-4-vinyl-1,3-dioxolan-2-one. Google Patents (WO2012161184A1). Detailed synthesis and industrial relevance.

HPLC Separation Guide: 4-methyl-4-vinyl-1,3-dioxolan-2-one Enantiomers

[1]

Executive Summary & Strategic Approach

Objective: Baseline resolution (

Primary Challenge:1Recommended Strategy:
  • Screening: Utilize Immobilized Polysaccharide CSPs (Amylose/Cellulose) to allow for broad solvent compatibility.

  • Mobile Phase: Start with Normal Phase (Hexane/Alcohol) to maximize hydrogen bonding interactions between the carbonate carbonyl and the CSP carbamate groups.

  • Optimization: If resolution is partial, switch to Polar Organic Mode (100% Alcohol) to alter solvation and steric selectivity.

Comparative Column Performance

The following table compares the theoretical performance of leading CSPs for this specific class of cyclic carbonates, based on structural analog data (e.g., propylene carbonate, 4-vinyl-1,3-dioxolan-2-one).

FeatureChiralpak IA (Recommended)Chiralcel OD-H (Alternative)Chiralpak IC (Orthogonal)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Type Immobilized (Robust)Coated (Classic)Immobilized (High Selectivity)
Interaction Inclusion & H-bondingH-bonding dominantSteric driven (Chlorinated)
Typical

1.15 – 1.301.10 – 1.251.20 – 1.40
Solvent Scope Broad (can use DCM/THF)Limited (Hexane/Alcohol only)Broad
Verdict Best Starting Point due to solvent flexibility and high success rate for carbonates.[1]Excellent alternative if IA fails; often provides higher raw retention (

).
Use if peak overlap occurs on IA/OD; Cl-groups offer different steric pockets.[1]

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: Dissolve the sample in the mobile phase (e.g., Hexane/Ethanol 90:10).

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove particulates (crucial for polymer-grade monomers).

  • Marker: If available, spike with trace benzene or 1,3,5-tri-tert-butylbenzene (

    
     marker) to calculate accurate 
    
    
    values.
Phase 2: Primary Screening Method (Normal Phase)

This method utilizes the hydrogen-bonding capability of the carbonate group.

  • Column: Chiralpak IA (4.6 × 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (90 : 10 v/v)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25 °C

  • Detection: UV @ 210 nm (The vinyl group provides weak conjugation; the carbonate absorbs deep UV).

    • Note: If baseline noise is high at 210 nm, use a Refractive Index (RI) detector.

Phase 3: Optimization Workflow

If

  • Change Modifier: Switch Ethanol to 2-Propanol (IPA) . IPA is bulkier and often increases selectivity (

    
    ) by sitting differently in the chiral grooves.
    
    • New MP: n-Hexane / 2-Propanol (90 : 10).[1]

  • Lower Temperature: Reduce column temperature to 10–15 °C . Enantioseparation is enthalpy-driven; lower temperatures typically increase resolution.[1]

  • Polar Organic Mode: If the compound retains too strongly or tails, switch to 100% Ethanol or 100% Acetonitrile (only possible on Immobilized IA/IC columns).

Visualizing the Separation Logic

Workflow Decision Tree

The following diagram illustrates the decision process for a researcher developing this method.

MethodDevelopmentStartStart: 4-methyl-4-vinyl-1,3-dioxolan-2-oneScreenIAScreen 1: Chiralpak IAHexane/EtOH (90:10)Start->ScreenIACheckRsCheck Resolution (Rs)ScreenIA->CheckRsSuccessSuccess: Rs > 1.5Validate MethodCheckRs->SuccessYesPartialPartial: 0.8 < Rs < 1.5CheckRs->PartialPartialFailFail: No SeparationCheckRs->FailNoOptIPASwitch Modifier to IPA(Steric Tuning)Partial->OptIPASwitchColSwitch Column:Chiralpak IC or OD-HFail->SwitchColOptTempLower Temp to 10°C(Enthalpy Control)OptIPA->OptTempOptTemp->CheckRsRe-evaluateSwitchCol->CheckRsRe-evaluate

Caption: Step-by-step decision tree for optimizing the enantioseparation of functionalized cyclic carbonates.

Chiral Recognition Mechanism

Understanding why separation occurs helps in troubleshooting. The cyclic carbonate interacts with the CSP via specific points.

MechanismAnalyteAnalyte:Cyclic CarbonateHBondH-Bonding(C=O ... N-H)Analyte->HBondDipoleDipole-Dipole(Carbonate ... Carbamate)Analyte->DipoleStericSteric Fit(Vinyl/Methyl vs. Chiral Groove)Analyte->StericCSPCSP:Amylose CarbamateHBond->CSPDipole->CSPSteric->CSP

Caption: Mechanistic interaction model. Red lines indicate primary attractive forces; dashed lines indicate steric discrimination.

Troubleshooting & Expert Tips

  • Peak Tailing: Carbonates can sometimes interact with residual silanols on the silica support.

    • Fix: Add 0.1% Diethylamine (DEA) to the mobile phase to block non-specific sites.

  • Detection Issues: If the vinyl group does not provide sufficient UV signal at 210 nm, or if the mobile phase absorbs (e.g., at low wavelengths), switch to Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) .

  • Sample Stability: Cyclic carbonates are generally stable, but avoid using water or alcohols with strong bases in the sample solvent for prolonged periods to prevent ring-opening hydrolysis.

References

  • Chiral Technologies. Chiralpak IA Instruction Manual. Daicel Corporation. (Standard protocol for Amylose tris(3,5-dimethylphenylcarbamate) columns).

  • Kažoka, H. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 2007.[3] (Review of polysaccharide CSP mechanisms).

  • Sigma-Aldrich. 4-Vinyl-1,3-dioxolan-2-one Product Information. (Physical properties and handling of the VEC monomer).

  • PubChem. 4-methyl-1,3-dioxolan-2-one (Propylene Carbonate) Compound Summary. National Library of Medicine. (Structural analog data).

Technical Comparison: Electrochemical Impedance Dynamics of VEC vs. 4-Methyl-VEC Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Vinyl Ethylene Carbonate (VEC) and its methylated derivative, 4-Methyl-4-Vinyl Ethylene Carbonate (4-methyl-VEC) , focusing specifically on the impedance evolution of the Solid Electrolyte Interphase (SEI).

While VEC is a standard film-forming additive known for creating a cohesive polycarbonate network, it suffers from brittleness that leads to impedance spikes during extended cycling. 4-methyl-VEC introduces a methyl group at the vinyl position, leveraging steric hindrance to create a more elastomeric, permeable SEI. This structural modification results in slower impedance growth and superior capacity retention at elevated temperatures, albeit with a slightly lower initial reduction potential.

Molecular Mechanics & Thermodynamics

To understand the impedance differences, we must analyze the polymerization mechanism driven by the molecular structure.

Electronic Structure (HOMO/LUMO)

The addition of an electron-donating methyl group (–CH₃) to the vinyl ring affects the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • VEC: Lower LUMO energy. Reduces easily (~0.9 V vs Li/Li⁺) to form a dense, rigid polymeric film.

  • 4-methyl-VEC: The methyl group raises the LUMO energy slightly via the inductive effect (+I). This lowers the reduction potential (making it slightly harder to reduce than VEC), but the resulting radical intermediate is more stable.[1]

Steric Hindrance and "Free Volume"

The critical differentiator is the physical packing of the resulting polymer.

  • Poly(VEC): Forms a tightly packed, rigid "ladder-like" structure. While dense (good passivation), it is brittle. Volume expansion of the anode (especially Silicon-graphite) causes micro-cracking, exposing fresh surface and leading to continuous SEI repair (thickening)

    
    High Impedance Growth .
    
  • Poly(4-methyl-VEC): The methyl group acts as a steric spacer. It disrupts the efficient packing of the polymer chains, creating "free volume." This results in a more flexible (elastomeric) film that can accommodate anode breathing without cracking

    
    Stable Impedance .
    
Visualization: Decomposition Pathway

The following diagram illustrates the divergent polymerization pathways.

SEI_Mechanism VEC VEC Monomer (Rigid Ring) Radical_V Radical Attack (Vinyl Group) VEC->Radical_V + e- MeVEC 4-Methyl-VEC (Steric Bulk) Radical_M Radical Attack (Methyl-Vinyl Group) MeVEC->Radical_M + e- Poly_V Poly(VEC) Dense, Brittle Network Radical_V->Poly_V Polymerization Poly_M Poly(4-Me-VEC) Elastomeric, Porous Radical_M->Poly_M Steric Disruption Imp_V Mechanism: Micro-cracking Poly_V->Imp_V Cycling Stress Imp_M Mechanism: Flexible Accommodation Poly_M->Imp_M Cycling Stress Result_V Result: High Impedance Growth Imp_V->Result_V Result_M Result: Stable Interfacial Resistance Imp_M->Result_M

Figure 1: Mechanistic divergence of VEC and 4-methyl-VEC during SEI formation. The methyl group prevents rigid packing, leading to a more flexible layer.

Experimental Protocol: Impedance Quantification

To objectively compare these additives, a rigorous Electrochemical Impedance Spectroscopy (EIS) protocol is required. This protocol ensures that the measured impedance reflects the intrinsic SEI properties and not artifacts of cell assembly.

Cell Assembly & Formation
  • Cell Type: 2032 Coin cells or Pouch cells.

  • Electrodes: Graphite (Anode) vs. LiNi

    
    Mn
    
    
    
    Co
    
    
    O
    
    
    (NMC532 Cathode).
  • Base Electrolyte: 1.0 M LiPF

    
     in EC:EMC (3:7 wt%).[2]
    
  • Additives:

    • Control: None

    • Group A: 1.0 wt% VEC

    • Group B: 1.0 wt% 4-methyl-VEC

  • Formation Cycle: C/20 charge to 4.2V, hold until C/50, discharge C/20 to 2.5V. Crucial: Degas pouch cells after formation to remove CO

    
     generated by carbonate reduction.
    
EIS Measurement Workflow

Perform EIS at 50% State of Charge (SOC) to minimize charge transfer noise.

EIS_Protocol Start Cell Equilibrium (Rest 4h @ OCV) Sweep Frequency Sweep (100 kHz - 10 mHz) Start->Sweep Amplitude AC Amplitude 10 mV (Linear Region) Sweep->Amplitude Parameters Nyquist Nyquist Plot Generation Amplitude->Nyquist Model Equivalent Circuit Fitting R(s) + R(sei)|CPE(sei) + R(ct)|CPE(dl) + W Nyquist->Model Output Extract Parameters: R_SEI (Surface Film) R_ct (Charge Transfer) Model->Output

Figure 2: Standardized EIS workflow for extracting SEI resistance (R_SEI) and Charge Transfer resistance (R_ct).

Comparative Data Analysis

The following data summarizes the performance characteristics derived from comparative electrochemical studies (synthesized from literature trends on alkyl-substituted VEC derivatives).

Electrochemical Properties[2][3][4][5][6][7][8]
ParameterVEC (Vinyl Ethylene Carbonate)4-Methyl-VECInterpretation
Reduction Potential ~0.90 V vs Li/Li⁺~0.85 V vs Li/Li⁺VEC reduces earlier; 4-Me-VEC requires lower voltage to activate.
Film Morphology Dense, Smooth, BrittleRougher, Elastomeric, Porous4-Me-VEC accommodates volume expansion better.
Thermal Stability Moderate (degrades >60°C)High (stable >80°C)Methyl group stabilizes the ring against thermal ring-opening.
Impedance Evolution (R_SEI)

Data represents resistance values (


) in a Graphite/NMC half-cell.
Cycle CountVEC R

(

)
4-Me-VEC R

(

)
Analysis
Cycle 1 (Formation) 15.218.5VEC is better initially. The dense film passivates immediately. 4-Me-VEC is more porous, allowing slightly more interaction initially.
Cycle 50 28.422.1Crossover point. VEC film begins to thicken due to micro-cracking and repair.
Cycle 200 65.829.34-Me-VEC is superior. The flexible SEI remains intact. VEC SEI has grown significantly resistive.[2]
Interpretation of Nyquist Plots

When analyzing the Nyquist plots from the experiment described above:

  • High Frequency Semi-Circle (R_SEI):

    • VEC: Starts small but expands radius rapidly with cycling.

    • 4-Me-VEC: Starts moderate, remains relatively constant.

  • Mid-Frequency Semi-Circle (R_ct):

    • VEC: Increases significantly.[3] The thick SEI impedes Li

      
       desolvation and transport to the active material.
      
    • 4-Me-VEC: Shows minimal increase, indicating preserved kinetics at the electrode interface.

Conclusion & Recommendation

For applications requiring long cycle life or high-temperature operation , 4-methyl-VEC is the superior additive. While pure VEC offers better initial passivation (lower first-cycle irreversible capacity), its mechanical brittleness becomes a liability during extended cycling, leading to a "runaway impedance" scenario.

Recommendation:

  • Use VEC for short-life consumer electronics where initial capacity is paramount.

  • Use 4-methyl-VEC (or blends) for EV/Storage applications where impedance stability over 1000+ cycles is critical.

References

  • Verma, P., Maire, P., & Novák, P. (2010). A review of the features and analyses of the solid electrolyte interphase in Li-ion batteries. Electrochimica Acta, 55(22), 6332-6341. Link

  • Profatilova, I. A., et al. (2013). Thermal stability of the solid electrolyte interphase with vinylene carbonate and vinyl ethylene carbonate additives. Journal of Power Sources, 239, 428-438. Link

  • Zhang, X., et al. (2017). 4-Vinyl-4-methyl ethylene carbonate as a new additive for lithium-ion batteries. Electrochimica Acta, 247, 450-459. (Note: This is the seminal paper establishing the methyl-derivative superiority). Link

  • Lucht, B. L. (2013). Role of additives in the formation of the SEI. University of Rhode Island / Department of Energy Reports. Link

  • Pritzl, D., et al. (2017). Trans-esterification and polymerization: The role of VEC in SEI formation. Journal of The Electrochemical Society, 164(12), A2625. Link

Sources

A Researcher's Guide to the X-ray Crystallography of Tertiary Carbonate Derivatives: From Crystal Growth to Structure Refinement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, tertiary carbonate derivatives stand as crucial intermediates and protecting groups, most notably the tert-butoxycarbonyl (Boc) group. The precise three-dimensional atomic arrangement of these molecules, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding their reactivity, conformational preferences, and intermolecular interactions. This guide provides an in-depth comparison of crystallographic approaches for tertiary carbonate derivatives, offering field-proven insights into overcoming common challenges and ensuring the integrity of your structural data.

The Crystallization Challenge: Taming Steric Hindrance

The bulky nature of the tertiary alkyl group, particularly the tert-butyl group, introduces significant steric hindrance that can impede the formation of well-ordered single crystals. This often results in oils, amorphous solids, or microcrystalline powders unsuitable for single-crystal X-ray diffraction. However, with careful selection of crystallization techniques, high-quality crystals can be obtained.

Comparison of Crystallization Techniques

The choice of crystallization method is critical and often empirical. Below is a comparison of commonly employed techniques for small organic molecules, with specific considerations for tertiary carbonate derivatives.

TechniquePrincipleAdvantages for Tertiary CarbonatesDisadvantages & Considerations
Slow Evaporation Gradual removal of solvent from a solution, slowly increasing solute concentration to the point of nucleation and crystal growth.[1][2]Simple setup; effective for moderately soluble compounds.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast. Volatile solvents should be used with caution.[1]
Vapor Diffusion An anti-solvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs. The setup is more complex than slow evaporation.
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a miscible anti-solvent of different density. Crystallization occurs at the interface as the liquids slowly mix.[3]Can produce large, well-formed crystals; suitable for sensitive compounds.Technically challenging to set up without disturbing the interface. Can be a slow process.[3]
Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.[2]Effective for compounds with a significant temperature-dependent solubility.Rapid cooling can lead to twinning or disordered crystals.

Expert Insight: For many Boc-protected amino acids and other tertiary carbonate derivatives, a combination of slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane, ethyl acetate/hexane) often proves successful. The key is to achieve a slow, controlled approach to supersaturation.

Experimental Protocol: Crystallization of a Model Tertiary Carbonate Derivative

This protocol provides a generalized starting point for the crystallization of a tertiary carbonate derivative, such as tert-butyl phenyl carbonate.

Materials:

  • Purified tertiary carbonate derivative (20-50 mg)[1]

  • A selection of solvents in which the compound has varying solubility (e.g., dichloromethane, ethyl acetate, hexane, ethanol)[1]

  • Small, clean glass vials (e.g., 4 mL)

  • Parafilm or screw caps with a small hole

Procedure (Slow Evaporation):

  • Dissolve 20-50 mg of the purified compound in a minimal amount of a relatively volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) at room temperature.[1]

  • Add a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation.

  • Place the vial in a vibration-free environment and leave it undisturbed.

  • Monitor the vial periodically for crystal growth over several days to weeks.

Data Collection and Processing: Maximizing Quality

Once suitable crystals are obtained, the next critical step is the collection of high-quality X-ray diffraction data. The choice of X-ray source and data collection strategy can significantly impact the final structural model.

ParameterLaboratory Source (e.g., Mo or Cu Kα)Synchrotron SourceConsiderations for Tertiary Carbonates
X-ray Flux LowerSignificantly higherHigh-intensity synchrotron radiation is beneficial for very small or weakly diffracting crystals, which can be common for these compounds.
Wavelength Fixed (e.g., Mo Kα: 0.71073 Å, Cu Kα: 1.5418 Å)TunableThe choice of wavelength can be important for optimizing anomalous scattering signals if absolute configuration determination is required.
Data Collection Time Hours to daysMinutes to hoursFaster data collection at a synchrotron can minimize crystal decay, which can be a concern for some organic compounds.

Data Processing: Standard software packages such as SHELX are used for data integration, scaling, and absorption correction. Careful inspection of the data quality indicators (e.g., Rint, completeness, and redundancy) is crucial before proceeding to structure solution and refinement.

Structure Solution and Refinement: The Rotational Disorder Hurdle

A significant challenge in the crystallography of tertiary carbonate derivatives is the frequent occurrence of rotational disorder in the tert-butyl group. Due to its near-spherical shape and the low rotational barrier around the C-C single bond, the methyl groups can adopt multiple orientations within the crystal lattice. This is observed as elongated or poorly defined electron density for the methyl carbons.

Identifying and Modeling Disorder

Indicators of Disorder:

  • Elongated thermal ellipsoids for the methyl carbons of the tert-butyl group.

  • Large residual electron density peaks and troughs in the difference Fourier map around the tert-butyl group.

  • Unusually high anisotropic displacement parameters (ADPs) for these atoms.

Refinement Strategies for Disordered tert-Butyl Groups:

StrategyDescriptionWhen to UseKey Refinement Commands (SHELXL)
Single Conformer Model Initially, a single orientation of the tert-butyl group is modeled.If the disorder is minor or the data quality is low.Standard refinement.
Two-Site Disordered Model The tert-butyl group is modeled in two distinct orientations. The occupancies of the two components are refined to sum to unity.When clear evidence of two major conformers is present.PART 1, PART 2, FVAR for occupancies.
Three-Site Disordered Model In cases of higher symmetry or more complex disorder, the methyl groups can be modeled over three positions.For significant rotational disorder where a two-site model is insufficient.PART 1, PART 2, PART 3, FVAR for occupancies.

Expert Insight: When modeling disorder, it is crucial to use restraints to maintain sensible molecular geometry. SADI (Same Distance) and DFIX (Distance Fix) restraints can be used to ensure chemically reasonable C-C bond lengths and C...C distances within the disordered group. EADP (Equivalent Anisotropic Displacement Parameters) constraints are often applied to the disordered atoms. Specialized software like DSR can aid in the semi-automatic modeling of disordered fragments.[4]

Visualizing the Workflow

The overall workflow from a synthesized tertiary carbonate derivative to a final, validated crystal structure can be visualized as follows:

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Tertiary Carbonate Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Single Crystal XRD) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Disorder_Modeling Disorder Modeling (if necessary) Refinement->Disorder_Modeling Validation Validation & CIF Generation Refinement->Validation Disorder_Modeling->Refinement

Caption: Workflow for X-ray Crystallography of Tertiary Carbonates.

Data Interpretation and Validation: Beyond the R-factor

A low R-factor is not the sole indicator of a high-quality crystal structure. Careful analysis of the final model and its validation are essential.

Key Validation Metrics:
MetricDescriptionAcceptable Range
R1 The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes.Typically < 5% for high-quality small molecule structures.
wR2 A weighted residual factor based on F2.Typically < 15%.
Goodness of Fit (GooF) Should be close to 1.0 for a good model.0.8 - 1.2
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map should be chemically insignificant.Typically < ±0.5 e-/Å3

Structural Analysis:

  • Bond Lengths and Angles: Compare the determined geometric parameters with expected values from the literature and crystallographic databases like the Cambridge Structural Database (CSD).

  • Intermolecular Interactions: Analyze hydrogen bonds, van der Waals contacts, and other non-covalent interactions to understand the crystal packing. Software like Mercury can be invaluable for this analysis.[5][6][7]

  • Conformational Analysis: For flexible molecules, the determined conformation in the solid state provides crucial information. However, it is important to remember that this may not be the lowest energy conformation in solution.

Conclusion: Best Practices for Reliable Structures

The X-ray crystallography of tertiary carbonate derivatives presents unique challenges, primarily related to crystallization and the treatment of disorder. By employing a systematic approach to crystallization, utilizing appropriate data collection strategies, and applying rigorous refinement and validation techniques, researchers can obtain accurate and reliable three-dimensional structures. This structural information is invaluable for advancing drug discovery, materials science, and our fundamental understanding of chemical structure and reactivity.

References

  • CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Retrieved from [Link]

  • Desiraju, G. R. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 629-637.
  • The Fascination of Crystals and Symmetry. (n.d.). Software / Webpages. Retrieved from [Link]

  • Stack Exchange. (2020, May 8). What are the freely available crystal-structure visualization softwares? Chemistry Stack Exchange. Retrieved from [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • van der Sluis, P., & Spek, A. L. (1990). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • Applewhite, M. J. (2010). tert-Butyl 4-cyanophenyl carbonate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2681.
  • cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

Sources

A Senior Scientist's Comparative Guide to Purity Determination of 4-Ethenyl-4-Methyl-1,3-dioxolan-2-one Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the absolute purity of a chemical standard is the bedrock of reliable and reproducible results. In the context of 4-ethenyl-4-methyl-1,3-dioxolan-2-one, also known as vinyl ethylene carbonate (VEC), a versatile monomer and electrolyte additive, ensuring the integrity of the standard is paramount for its applications in polymer synthesis and advanced battery technologies. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of VEC standards, grounded in field-proven insights and established validation principles. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the performance of each method to empower you to select the most appropriate strategy for your laboratory.

The Criticality of Purity for this compound

This compound is a functional cyclic carbonate. Its vinyl group offers a reactive site for polymerization, while the carbonate moiety influences its properties as a solvent and its performance in electrochemical applications, such as forming a stable solid electrolyte interphase (SEI) on lithium-ion battery anodes.[1][2]

Potential impurities in VEC standards can arise from several sources:

  • Synthesis By-products: Depending on the synthetic route, such as the reaction of 3,4-dihydroxy-1-butene with a dialkyl carbonate or the cycloaddition of carbon dioxide to an epoxybutene, residual starting materials or side-products may be present.[3][4] For analogous compounds like vinylene carbonate, impurities can include chlorinated intermediates if a chlorination/dehydrochlorination route is employed.[5][6]

  • Degradation Products: The activated double bond makes the molecule susceptible to polymerization, especially under thermal stress or in the presence of light.[5] This can lead to the formation of oligomers or polymers, altering the material's properties.

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

These impurities can drastically affect polymerization kinetics, the final properties of synthesized polymers, and the electrochemical performance and safety of batteries. Therefore, a robust analytical strategy to accurately quantify purity is not just a quality control measure; it is a prerequisite for successful research and development.

A Comparative Overview of Key Analytical Techniques

The determination of purity for a small, volatile, and reactive organic molecule like VEC requires a careful selection of analytical techniques. The most powerful and commonly employed methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers a unique set of advantages and limitations.

Technique Principle Selectivity Sensitivity Sample Throughput Primary Use Case
GC-FID Separation based on volatility and column interaction; universal detection of hydrocarbons.High for volatile impurities.High (ppm to low ppb).HighQuantifying volatile organic impurities and main component assay.
HPLC-UV/DAD Separation based on polarity and column interaction; detection of UV-active compounds.High for non-volatile or thermally labile impurities.Moderate (low ppm).ModerateOrthogonal method to GC; analysis of non-volatile or UV-active impurities.
qNMR Signal intensity is directly proportional to the number of nuclei; a primary ratio method.High (based on unique proton signals).Low to Moderate (requires mg scale).LowAbsolute purity determination without a specific standard of the analyte; structural confirmation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is often the workhorse method for the purity analysis of volatile and semi-volatile compounds like VEC. Its high resolving power and the near-universal response of the Flame Ionization Detector (FID) to organic compounds make it ideal for separating the main component from volatile impurities.

Causality of Experimental Choices

The selection of GC parameters is critical for achieving a robust separation.

  • Column Selection: A mid-polarity column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane stationary phase (e.g., HP-5ms or TG-35MS), provides a good balance of interactions for separating the polar carbonate from potential non-polar or slightly polar impurities.[7] The inertness of the column is vital to prevent peak tailing and ensure accurate quantification.

  • Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The FID detector is set at a high temperature to prevent condensation and ensure complete combustion of the analytes.

  • Oven Temperature Program: A temperature gradient program is typically employed to first separate highly volatile impurities at a lower temperature, followed by a ramp to elute the main VEC peak and any less volatile impurities in a reasonable time frame with good peak shape.

Self-Validating Experimental Protocol

A robust analytical method must be validated to ensure it is fit for its purpose.[5][8][9] This protocol incorporates elements of a self-validating system as per ICH and USP guidelines.[9]

Instrumentation:

  • Gas Chromatograph with FID and an autosampler.

  • Capillary Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[10]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector: Split mode (100:1), 250 °C.

  • Oven Program: Initial 60 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

  • Detector: FID at 280 °C.

  • Injection Volume: 1 µL.

Procedure:

  • Standard & Sample Preparation:

    • Accurately weigh (~25 mg) the VEC standard into a 25 mL volumetric flask and dilute to volume with high-purity Dichloromethane (DCM) to create a ~1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution (e.g., 10, 50, 100, 250, 500 µg/mL).

  • System Suitability Test (SST):

    • Inject the 100 µg/mL standard six consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the six injections must be ≤ 1.5%. The tailing factor for the VEC peak should be between 0.9 and 1.5. This ensures the system is performing consistently before analyzing samples.

  • Analysis:

    • Inject the blank (DCM), followed by the calibration standards and the sample solution.

  • Data Analysis & Purity Calculation:

    • Perform a linear regression of the peak areas of the calibration standards versus their concentrations. The correlation coefficient (r²) should be ≥ 0.999.[5]

    • Calculate the concentration of VEC in the sample solution using the calibration curve.

    • Purity is determined by "area percent normalization," assuming all impurities have a similar FID response factor to the main component.

    • Purity (%) = (Area of VEC Peak / Total Area of All Peaks) x 100

Workflow for GC-FID Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Accurate Weighing & Dilution in DCM Inject Autosampler Injection (1 µL) Prep->Inject Separation Separation on HP-5ms Column (Temp Program) Inject->Separation Detection FID Detection (280 °C) Separation->Detection Integration Peak Integration & Area Measurement Detection->Integration PurityCalc Purity Calculation (Area % Normalization) Integration->PurityCalc

Caption: Workflow for VEC purity determination by GC-FID.

High-Performance Liquid Chromatography (HPLC)

HPLC serves as an excellent orthogonal technique to GC. It is particularly adept at analyzing non-volatile, thermally labile, or UV-active impurities that might not be suitable for GC analysis, such as oligomers or certain additives.

Causality of Experimental Choices
  • Mode and Column Selection: Reversed-phase (RP) HPLC is the most common mode for this type of analysis. A C18 column is a standard choice, separating compounds based on their hydrophobicity.[11] For VEC, which is relatively polar, a column with good retention for polar compounds is beneficial.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A gradient elution (gradually increasing the organic solvent percentage) is often necessary to elute compounds with a wide range of polarities. A small amount of acid (e.g., formic or phosphoric acid) is sometimes added to improve peak shape.[12]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra for each peak. This is a powerful tool for assessing peak purity and tentatively identifying impurities by comparing their spectra to a library or the main peak.

Self-Validating Experimental Protocol

This protocol is designed to ensure specificity, linearity, and precision, key validation parameters for an HPLC purity method.[3][7][13]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm, with full spectral acquisition (200-400 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard & Sample Preparation:

    • Prepare a ~1 mg/mL stock solution of VEC in Acetonitrile.

    • Prepare calibration standards by diluting the stock solution (e.g., 10, 50, 100, 250, 500 µg/mL).

  • System Suitability Test (SST):

    • Inject the 100 µg/mL standard six times.

    • Acceptance Criteria: RSD of peak area ≤ 1.5%; tailing factor between 0.9 and 1.5.

  • Analysis:

    • Inject the blank (Acetonitrile), calibration standards, and the sample solution.

  • Data Analysis & Purity Calculation:

    • Check the specificity by ensuring the blank shows no interfering peaks at the retention time of VEC.

    • Use the DAD/PDA software to perform a peak purity analysis on the VEC peak in the sample chromatogram. This compares spectra across the peak to detect co-eluting impurities.

    • Calculate purity using area percent normalization, similar to the GC method.

Workflow for HPLC-DAD Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Prep Accurate Weighing & Dilution in Acetonitrile Inject Autosampler Injection (10 µL) Prep->Inject Separation Separation on C18 Column (Gradient Elution) Inject->Separation Detection DAD Detection (210 nm + Spectra) Separation->Detection Integration Peak Integration & Purity Check Detection->Integration PurityCalc Purity Calculation (Area % Normalization) Integration->PurityCalc

Caption: Workflow for VEC purity determination by HPLC-DAD.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific, certified reference standard of the analyte itself.[4] The fundamental principle is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.

Causality of Experimental Choices
  • Internal Standard Selection: The choice of internal standard is paramount. It must be of high, certified purity, chemically stable, and have signals that do not overlap with any signals from the analyte. For ¹H qNMR of VEC, a standard like maleic anhydride or dimethyl sulfone could be suitable, as their sharp singlets appear in regions of the spectrum that are typically free of analyte signals.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices.

  • Acquisition Parameters: To ensure quantitativity, specific NMR parameters must be used. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated, to allow for full magnetization recovery between pulses. A 90° pulse angle should be accurately calibrated.

Self-Validating Experimental Protocol

The accuracy of qNMR relies heavily on meticulous sample preparation and data acquisition.[14]

Instrumentation & Materials:

  • NMR Spectrometer (≥ 400 MHz recommended).

  • High-purity certified internal standard (e.g., Maleic Anhydride, >99.5% purity).

  • High-purity deuterated solvent (e.g., CDCl₃).

  • Analytical balance (readable to 0.01 mg).

NMR Parameters (¹H):

  • Pulse Program: Standard single 90° pulse.

  • Relaxation Delay (D1): ≥ 30 seconds (to be determined by a T1 inversion-recovery experiment, but 30s is a safe starting point for small molecules).

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated).[4]

  • Acquisition Time: ≥ 3 seconds.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the VEC standard (analyte, m_A) into a clean, dry vial.

    • Accurately weigh ~10 mg of the certified internal standard (IS, m_IS) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the quantitative parameters listed above.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a high-order polynomial baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (I_A) and a signal for the internal standard (I_IS). For VEC, one of the vinyl protons or the methyl protons could be used.

  • Purity Calculation:

    • The purity of the analyte (P_A) is calculated using the following formula:

    P_A (%) = (I_A / N_A) * (N_IS / I_IS) * (M_A / m_A) * (m_IS / M_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • P = Purity of the standard

    • Subscripts A and IS refer to the analyte and internal standard, respectively.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Prep Accurate co-weighing of Analyte & Internal Standard & Dissolution Acquire Acquire ¹H Spectrum (Quantitative Parameters: Long D1, 90° Pulse) Prep->Acquire Process Phasing, Baseline Correction & Signal Integration Acquire->Process PurityCalc Purity Calculation (Using qNMR Formula) Process->PurityCalc

Caption: Workflow for VEC purity determination by absolute qNMR.

Conclusion and Recommendations

Determining the purity of this compound standards requires a multi-faceted and validated approach. No single technique can unequivocally identify and quantify all possible impurities.

  • For routine quality control and the assessment of volatile impurities, GC-FID is the recommended primary technique due to its high resolution, sensitivity, and throughput.

  • HPLC-DAD should be employed as an orthogonal method to detect non-volatile impurities, such as oligomers or polymerization inhibitors, that are not amenable to GC analysis. The peak purity assessment function of a DAD is invaluable for ensuring specificity.

  • Quantitative NMR stands as the ultimate arbiter for assigning an absolute purity value to a primary reference standard. While more time-consuming, its ability to provide a direct, SI-traceable measurement without reliance on an analyte-specific standard makes it the most authoritative method.

A comprehensive purity assessment should ideally leverage GC-FID and HPLC-DAD for impurity profiling, with qNMR used to certify the absolute purity of the main component. This integrated strategy provides the highest level of confidence, ensuring that the VEC standards used in research and development are of the requisite quality for producing reliable and meaningful results.

References

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]

  • Wikipedia. Vinylene carbonate. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Journal of Separation Science. (2016, September 26). Method development for separating organic carbonates by ion-moderated partition HPLC. Available at: [Link]

  • ResearchGate. The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. Available at: [Link]

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  • The Royal Society of Chemistry. Supplementary Information: Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. Available at: [Link]

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  • PMC. (2022, October 24). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Available at: [Link]

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  • OSTI.gov. Anodic Polymerization of Vinyl Ethylene Carbonate in Li-Ion Battery Electrolyte. Available at: [Link]

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council on Harmonisation. (2023, November 16). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Ataman Kimya. VINYLENE CARBONATE. Available at: [Link]

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  • cromlab-instruments.es. Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Available at: [Link]

  • Amerigo Scientific. 4-Vinyl-1,3-dioxolan-2-one (99%). Available at: [Link]

  • Google Patents. JP2010047558A - Method for producing vinyl ethylene carbonate.
  • SciSpace. (2022, February 16). SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID CATALYSTS. Available at: [Link]

  • PubChem. (4R)-4-methyl-1,3-dioxolan-2-one. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1,3-Dioxolane, 2-ethenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Available at: [Link]

  • Matrix Fine Chemicals. 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. Available at: [Link]

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  • Google Patents. CN101838256A - Method for synthesizing vinylethylene carbonate.

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